![molecular formula C16H11NO4 B390373 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 67822-75-7](/img/structure/B390373.png)
2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid
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Overview
Description
2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid is a chemical compound with the molecular formula C16H11NO4 . It has a molecular weight of 281.27 and belongs to the class of isoindoline-1,3-dione derivatives.
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H11NO4/c18-14-12-7-6-11 (16 (20)21)8-13 (12)15 (19)17 (14)9-10-4-2-1-3-5-10/h1-8H,9H2, (H,20,21) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound is sealed in dry conditions and stored at room temperature .Scientific Research Applications
Pharmaceutical Synthesis
2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid is a compound that has shown potential in the synthesis of pharmaceuticals. Its structure, which includes an isoindoline nucleus and carbonyl groups at positions 1 and 3, makes it a valuable precursor in the creation of novel therapeutic agents. Researchers are exploring its use in synthesizing compounds with anti-inflammatory, analgesic, and antipyretic properties .
Herbicides
The chemical properties of this compound allow it to be used in the development of herbicides. Its reactivity can be harnessed to create compounds that target specific pathways in weeds, potentially leading to more effective and environmentally friendly herbicidal solutions .
Colorants and Dyes
This compound’s molecular structure is conducive to the synthesis of colorants and dyes. Its aromatic rings and carbonyl groups can interact with various substrates, providing a basis for developing new dyes with unique properties for the textile industry .
Polymer Additives
In the field of material science, this compound can be utilized as an additive to enhance the properties of polymers. It could improve the thermal stability, mechanical strength, or even add new functionalities to polymers used in various applications .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its reactivity allows for the construction of complex molecular architectures, which can be used in the synthesis of natural products, bioactive molecules, and other organic compounds .
Photochromic Materials
This compound has potential applications in the development of photochromic materials. These materials change color upon exposure to light, and the compound’s structure could be key in creating new photochromic systems for use in smart windows or sunglasses .
Alzheimer’s Disease Research
Isoindoline derivatives, including those related to this compound, have been studied as acetylcholinesterase (AChE) inhibitors against Alzheimer’s disease. The carbonyl groups in the compound facilitate hydrogen bonds with the enzyme, which is a promising avenue for the development of new treatments .
Crystal Engineering
The intermolecular forces present in this compound make it an interesting candidate for crystal engineering. Its aromatic interactions and hydrogen bond contacts can be leveraged to design new materials with desired crystal properties .
Safety and Hazards
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its chemical structure, it can be hypothesized that it might interact with proteins or enzymes in the body, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid’s action are currently unknown. As research progresses, we will gain a better understanding of how this compound affects cells and tissues .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets . .
properties
IUPAC Name |
2-benzyl-1,3-dioxoisoindole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c18-14-12-7-6-11(16(20)21)8-13(12)15(19)17(14)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHOAEZOEVGKMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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